1-(4-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound featuring a fluorophenyl group, an imidazo[1,2-b]pyrazole moiety, and a pyrrolidine carboxamide structure
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines, a key structural component of this compound, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
The imidazo[1,2-a]pyridine moiety is known to be involved in various types of reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
The imidazo[1,2-a]pyridine moiety is known to be a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . This suggests that the compound may be involved in a variety of biochemical pathways.
Pharmacokinetics
Some properties such as boiling point (259℃ at 1013kPa), density (1428 at 20℃), and LogP (328 at 20℃ and pH6) are provided . These properties can influence the compound’s bioavailability.
Result of Action
It is known that imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry , suggesting that the compound may have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyrazole and an aldehyde or ketone under acidic or basic conditions.
Attachment of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with a nucleophile.
Formation of the Pyrrolidine Ring: This can be synthesized via a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling Reactions: The final steps involve coupling the imidazo[1,2-b]pyrazole core with the pyrrolidine carboxamide and the fluorophenyl group using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorophenyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, 1-(4-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or other bioactive agent.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development in areas such as oncology, neurology, or infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might confer desirable physical or chemical characteristics.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide
- 1-(4-bromophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide
- 1-(4-methylphenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
Compared to these similar compounds, 1-(4-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide may exhibit unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially enhancing its pharmacological profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-13-10-17-23(8-9-25(17)22-13)7-6-21-19(27)14-11-18(26)24(12-14)16-4-2-15(20)3-5-16/h2-5,8-10,14H,6-7,11-12H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVWZYGPLICSFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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